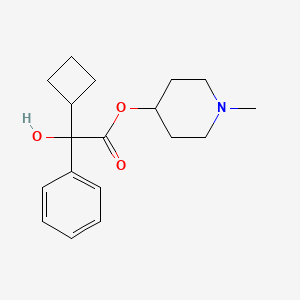
N-Methyl-4-piperidyl cyclobutylphenylglycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-4-piperidylcyclobutylphenyl glycolate is a chemical compound with the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidylcyclobutylphenyl glycolate typically involves the esterification of Benzeneacetic acid with 1-methyl-4-piperidinol under specific reaction conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-Methyl-4-piperidylcyclobutylphenyl glycolate may involve large-scale esterification processes using automated reactors and continuous flow systems . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product . Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-4-piperidylcyclobutylphenyl glycolate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-Methyl-4-piperidylcyclobutylphenyl glycolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of N-Methyl-4-piperidylcyclobutylphenyl glycolate involves its interaction with specific molecular targets and pathways . The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes . Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-4-piperidylcyclobutylphenyl acetate
- N-Methyl-4-piperidylcyclobutylphenyl butyrate
- N-Methyl-4-piperidylcyclobutylphenyl propionate
Uniqueness
N-Methyl-4-piperidylcyclobutylphenyl glycolate is unique due to its specific ester linkage and the presence of a cyclobutyl group, which imparts distinct chemical and physical properties . Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
54390-94-2 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-cyclobutyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H25NO3/c1-19-12-10-16(11-13-19)22-17(20)18(21,15-8-5-9-15)14-6-3-2-4-7-14/h2-4,6-7,15-16,21H,5,8-13H2,1H3 |
Clave InChI |
LOBGXFLATZQVKC-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)OC(=O)C(C2CCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



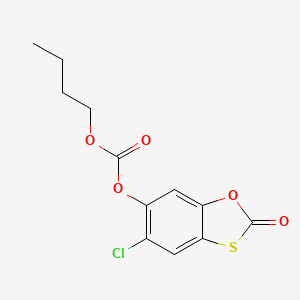
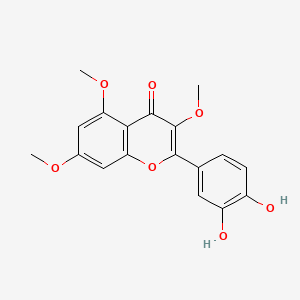
![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)

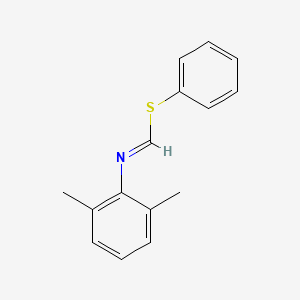
![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-6',7'-difluoro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B14171712.png)
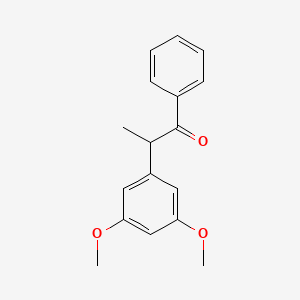
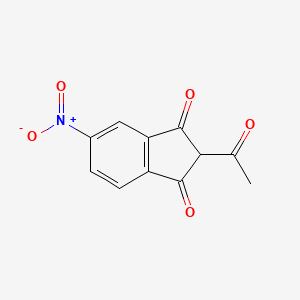

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-bromo-4-hydroxy-](/img/structure/B14171725.png)
![5-[C-(4-methylphenyl)-N-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B14171730.png)
![11-benzyl-5-benzylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14171747.png)
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
